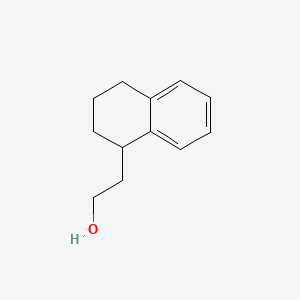

1-Naphthaleneethanol, 1,2,3,4-tetrahydro-

Description

The exact mass of the compound 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11,13H,3,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHUOSMQBXJRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40887413 | |

| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68480-12-6 | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthaleneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68480-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthaleneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68480-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalene-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-1-NAPHTHALENEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F093AWN8YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthaleneethanol: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-1-naphthaleneethanol, also known as 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol, is a key organic molecule with a unique structural scaffold that combines a saturated carbocyclic ring fused to an aromatic system, appended with a primary alcohol functional group. This architecture makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structural relationship to tetralin (1,2,3,4-tetrahydronaphthalene) provides a foundation for understanding its chemical behavior, while the ethanol substituent introduces a site for further chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its spectroscopic data.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1,2,3,4-Tetrahydro-1-naphthaleneethanol is essential for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | PubChem[1][2] |

| Molecular Weight | 176.25 g/mol | PubChem[1][2] |

| CAS Number | 68480-12-6 | PubChem[1][2] |

| Boiling Point | 98-115 °C at 5 x 10⁻³ Torr | CAS Common Chemistry[3] |

| Predicted Density | 1.028 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 15.03 ± 0.10 | ChemicalBook |

| Predicted LogP | 2.808 | ChemicalBook |

Due to the limited availability of extensive experimental data in publicly accessible literature, some of the listed properties are predicted values derived from computational models. The boiling point has been experimentally determined under reduced pressure. Extrapolation to atmospheric pressure suggests a significantly higher boiling point, characteristic of a molecule of this size and polarity. The presence of the hydroxyl group is expected to increase its polarity and potential for hydrogen bonding compared to its parent hydrocarbon, tetralin.

Synthesis of 1,2,3,4-Tetrahydro-1-naphthaleneethanol

The synthesis of 1,2,3,4-Tetrahydro-1-naphthaleneethanol can be achieved through a multi-step process starting from the commercially available 1-tetralone. This synthetic route involves a Wittig reaction to introduce the two-carbon side chain, followed by hydroboration-oxidation to yield the primary alcohol.

Experimental Protocol: Synthesis from 1-Tetralone

This protocol is a representative method for the synthesis of 1,2,3,4-Tetrahydro-1-naphthaleneethanol.

Step 1: Wittig Reaction to form 1-Vinyl-1,2,3,4-tetrahydronaphthalene

-

Rationale: The Wittig reaction is a reliable method for converting a ketone into an alkene. In this step, the carbonyl group of 1-tetralone is replaced with a vinyl group.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the suspension. The color of the reaction mixture will turn deep red, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of 1-tetralone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-vinyl-1,2,3,4-tetrahydronaphthalene as a colorless oil.

-

Step 2: Hydroboration-Oxidation to form 1,2,3,4-Tetrahydro-1-naphthaleneethanol

-

Rationale: Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. This reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond, which in this case yields the desired primary alcohol.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 1-vinyl-1,2,3,4-tetrahydronaphthalene (1.0 equivalent) from Step 1 in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 equivalents) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Slowly add a mixture of aqueous sodium hydroxide (3 M, 1.5 equivalents) and hydrogen peroxide (30% aqueous solution, 1.5 equivalents) to the reaction flask, maintaining the temperature below 30 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1,2,3,4-Tetrahydro-1-naphthaleneethanol as a viscous oil or low-melting solid.

-

Caption: Synthetic pathway from 1-tetralone.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 1,2,3,4-Tetrahydro-1-naphthaleneethanol. While a comprehensive set of experimentally obtained spectra for this specific compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and hydroxyl protons.

-

Aromatic Region (δ 7.0-7.4 ppm): A complex multiplet corresponding to the four protons on the benzene ring.

-

Hydroxyl Proton (variable): A broad singlet, the chemical shift of which will depend on the concentration and solvent.

-

Methylene Protons adjacent to Oxygen (δ ~3.7 ppm): A triplet corresponding to the -CH₂-OH group.

-

Aliphatic Protons (δ 1.5-3.0 ppm): A series of complex multiplets arising from the protons on the saturated ring and the methylene group adjacent to the tetralin core.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons (δ ~125-140 ppm): Six signals corresponding to the carbons of the benzene ring.

-

Carbonyl Carbon (δ ~60-65 ppm): A signal for the carbon of the -CH₂-OH group.

-

Aliphatic Carbons (δ ~20-45 ppm): Five signals for the carbons of the saturated ring and the methylene group adjacent to the tetralin core.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 176. The fragmentation pattern would be expected to include characteristic losses:

-

Loss of water ([M-18]⁺): A common fragmentation for alcohols.

-

Loss of the ethanol side chain ([M-45]⁺): Cleavage of the bond between the tetralin core and the side chain.

-

Fragments characteristic of the tetralin core.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (broad, ~3300-3400 cm⁻¹): Indicative of the hydroxyl group.

-

C-H Stretch (aromatic, ~3000-3100 cm⁻¹): From the benzene ring.

-

C-H Stretch (aliphatic, ~2850-2950 cm⁻¹): From the saturated ring and side chain.

-

C=C Stretch (aromatic, ~1450-1600 cm⁻¹): From the benzene ring.

-

C-O Stretch (~1050 cm⁻¹): From the primary alcohol.

Caption: Analytical workflow for structural confirmation.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) readily available for 1,2,3,4-Tetrahydro-1-naphthaleneethanol, it is prudent to handle it with the care afforded to new or poorly characterized chemical entities. General safety precautions for handling organic chemicals should be strictly followed. Based on the safety information for the closely related compound 1,2,3,4-tetrahydronaphthalene (tetralin), the following precautions are recommended[4][5]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1,2,3,4-Tetrahydro-1-naphthaleneethanol is a molecule with significant potential as a building block in organic synthesis. While comprehensive experimental data on its physical properties remains somewhat limited in the public domain, its synthesis is achievable through established organic chemistry methodologies. The predicted and expected spectroscopic data provide a solid framework for its characterization. As with any chemical, proper safety precautions are paramount during its handling and use. This guide serves as a foundational resource for researchers and developers interested in exploring the applications of this versatile compound.

References

-

PubChem. 1,2,3,4-Tetrahydro-1-naphthaleneethanol. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. 1,2,3,4-Tetrahydro-1-naphthaleneethanol. CAS, a division of the American Chemical Society. [Link]

-

PubChem. 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]

-

PubChem. 1,2,3,4-Tetrahydro-1-naphthaleneethanol. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. 1,2,3,4-Tetrahydro-1-naphthaleneethanol. [Link]

Sources

discovery and history of tetralin-based chiral alcohols

An In-Depth Technical Guide to the Discovery and History of Tetralin-Based Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral alcohols built upon the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold represent a cornerstone of modern medicinal chemistry and asymmetric synthesis. Their rigid, conformationally defined structure makes them privileged motifs in a host of biologically active molecules, most notably in the blockbuster antidepressant Sertraline (Zoloft®). The journey to access these molecules in enantiomerically pure form is a compelling narrative that mirrors the evolution of asymmetric synthesis itself—from laborious classical resolutions to highly efficient and elegant catalytic methodologies.

This technical guide provides a comprehensive exploration of the . It moves beyond a simple recitation of facts to offer in-depth analysis of the causality behind pivotal experimental choices. We will dissect the seminal methods that defined the field, from early-stage diastereomeric salt resolutions to the revolutionary advent of biocatalysis and transition-metal-catalyzed asymmetric reductions. Through detailed protocols, comparative data, and mechanistic diagrams, this guide is designed to serve as a definitive resource for researchers and professionals engaged in drug discovery and development, offering both historical context and practical, field-proven insights.

Chapter 1: The Foundations - Chirality and the Tetralin Scaffold

The principle of molecular chirality—the existence of non-superimposable mirror-image molecules, or enantiomers—is fundamental to biology.[1] Biological systems, from enzymes to receptors, are inherently chiral, creating a landscape where the three-dimensional architecture of a molecule dictates its function.[2] This stereospecific recognition means that the two enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The tragic case of thalidomide in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of the critical importance of stereochemical control in drug design.[2]

Within this context, the tetralin ring system has emerged as a "privileged scaffold" in medicinal chemistry. Its fused bicyclic structure, combining an aromatic ring with a fully saturated cyclohexane ring, offers a unique blend of rigidity and three-dimensionality. This framework is present in numerous natural products and synthetic pharmaceuticals, serving as a robust anchor for presenting functional groups in a well-defined spatial orientation to interact with biological targets.[3][4] Consequently, the synthesis of chiral tetralin derivatives, particularly chiral alcohols derived from the reduction of prochiral tetralones, has been a subject of intense and sustained investigation.

Chapter 2: The Genesis of Chiral Tetralin Alcohols - Early Approaches

The initial forays into obtaining enantiomerically pure tetralin alcohols relied on classical methods that, while effective, were often inefficient and limited in scope. These foundational techniques laid the groundwork for the more sophisticated catalytic methods that would follow.

Classical Resolution via Diastereomeric Salt Formation

The earliest and most industrially significant method for obtaining a single enantiomer from a racemic mixture is classical resolution. This process involves reacting a racemate with a single enantiomer of a "resolving agent" to form a pair of diastereomers.[5] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing them to be separated by conventional techniques like fractional crystallization.

The commercial synthesis of the antidepressant Sertraline provides a quintessential example of this approach. The key precursor to sertraline is a racemic cis-amino-tetralin derivative. In the original manufacturing process developed by Pfizer, this racemic amine was resolved by forming a diastereomeric salt with an enantiomerically pure chiral acid, D-(−)-mandelic acid.[6][7] The less soluble salt, corresponding to the desired (1S, 4S)-sertraline enantiomer, preferentially crystallizes from the solution and can be isolated. The more soluble salt, containing the unwanted (1R, 4R)-enantiomer, remains in the mother liquor.

While this method was robust enough for large-scale production, its primary drawback is a theoretical maximum yield of only 50% for the desired enantiomer, as the other half of the racemic material is discarded or requires an additional racemization and recycling loop.[6]

Experimental Protocol: Classical Resolution of Racemic cis-Sertraline Precursor

-

Salt Formation: A solution of racemic cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine is prepared in a suitable solvent, such as ethyl acetate or ethanol.[6]

-

Addition of Resolving Agent: A stoichiometric amount of D-(−)-mandelic acid is added to the solution, often at an elevated temperature to ensure complete dissolution.[6]

-

Crystallization: The solution is slowly cooled to allow for the fractional crystallization of the less soluble diastereomeric salt, (1S, 4S)-sertraline mandelate. The rate of cooling is critical to ensure high diastereomeric purity.

-

Isolation: The crystallized solid is isolated by filtration and washed with a cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the mandelic acid and liberate the enantiomerically pure (1S, 4S)-sertraline free base, which can then be extracted into an organic solvent.[6]

Logical Workflow for Classical Resolution

Caption: Workflow of classical resolution using a chiral resolving agent.

Chapter 3: The Catalytic Revolution - Modern Asymmetric Synthesis

The limitations of classical resolution spurred the development of more elegant and atom-economical methods. The late 20th century witnessed a revolution in asymmetric synthesis, where a small amount of a chiral catalyst could be used to generate large quantities of an enantiomerically pure product from a prochiral substrate. The asymmetric reduction of tetralones became a proving ground for these emerging technologies.

Biocatalysis: The "Green" Approach

Biocatalysis leverages the exquisite stereoselectivity of natural enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases, to perform chemical transformations.[8] These enzymes, used either as isolated proteins or within whole microbial cells, can reduce the prochiral carbonyl group of a tetralone to a chiral alcohol with often near-perfect enantioselectivity.

Causality: The high selectivity of enzymatic reductions stems from the intricate, pre-organized three-dimensional structure of the enzyme's active site. The substrate (tetralone) is forced to bind in a specific orientation relative to the enzyme's cofactor (typically NADH or NADPH), which delivers the hydride. This lock-and-key mechanism ensures that the hydride is delivered to only one of the two prochiral faces of the carbonyl group, leading to the formation of a single alcohol enantiomer.

Whole-cell biocatalysis, using organisms like Lactobacillus paracasei or various fungi, is particularly attractive from a process chemistry perspective.[9] The cells not only contain the necessary reductase enzymes but also provide the machinery to regenerate the expensive cofactor, making the overall process more cost-effective and environmentally benign ("green").[9]

Experimental Protocol: Whole-Cell Bioreduction of 1-Tetralone

-

Culture Preparation: A culture of the microorganism (e.g., Lactobacillus paracasei BD101) is grown in a suitable nutrient broth until it reaches a desired cell density.[9]

-

Cell Harvesting: The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer) to remove residual media.

-

Biotransformation: The washed cells are re-suspended in a fresh buffer solution containing a co-substrate (e.g., glucose or isopropanol) to facilitate cofactor regeneration.

-

Substrate Addition: 1-Tetralone, often dissolved in a minimal amount of a water-miscible co-solvent to aid solubility, is added to the cell suspension.

-

Incubation: The reaction mixture is incubated under controlled conditions of temperature, pH, and agitation. The progress of the reaction is monitored by techniques such as GC or HPLC.[8][9]

-

Workup and Isolation: Once the reaction is complete, the cells are removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to yield the chiral 1-tetralol, which can be further purified by chromatography if necessary.

Data Presentation: Biocatalytic Reduction of Tetralones

| Microorganism/Enzyme | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Lactobacillus paracasei BD101 | 1-Tetralone | (R) | >99 | >99 | [9] |

| Didymosphaeria igniaria | 1-Tetralone | (S) | 100 | >99 | [8] |

| Ketoreductase (KRED) | Racemic Tetralone | (S,S)-alcohol | 29 (Max 50%) | >99 |

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Transition Metal Catalysis: Noyori Asymmetric Hydrogenation

The work of Ryoji Noyori (Nobel Prize in Chemistry, 2001) on asymmetric hydrogenation represents a pinnacle of catalytic science. His development of ruthenium catalysts bearing the C₂-symmetric diphosphine ligand BINAP provided an exceptionally powerful and general method for the enantioselective reduction of a wide range of ketones, including tetralones.

[10]Causality: The Noyori hydrogenation operates through a "metal-ligand bifunctional" mechanism. The catalyst features a ruthenium center and a coordinated amine ligand. The substrate (tetralone) interacts with this complex. The hydrogen atom on the amine and the hydride on the ruthenium are transferred to the carbonyl group in a concerted, six-membered pericyclic transition state. The chiral environment created by the BINAP ligand and the chiral diamine dictates the facial selectivity of this hydrogen transfer, resulting in remarkably high enantioselectivity. T[10]his method can be performed as a direct hydrogenation (using H₂ gas) or as a transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid).

Experimental Protocol: Noyori Asymmetric Transfer Hydrogenation of 1-Tetralone

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) are added to a Schlenk flask.

-

Reaction Setup: Anhydrous solvent (e.g., isopropanol, which also serves as the hydrogen source) is added. A base (e.g., potassium hydroxide or sodium isopropoxide) is often required as an activator. The mixture is stirred at room temperature until the catalyst is formed (indicated by a color change).

-

Substrate Addition: The 1-tetralone substrate is added to the flask.

-

Incubation: The reaction mixture is heated to a specified temperature (e.g., 40-80 °C) and stirred for several hours. Progress is monitored by GC or HPLC.

-

Workup and Isolation: After cooling, the reaction is quenched with water or a mild acid. The product is extracted into an organic solvent. The combined organic layers are dried and concentrated.

-

Purification: The crude product is purified by column chromatography to afford the chiral 1-tetralol. Enantiomeric excess is determined by chiral HPLC.

Data Presentation: Asymmetric Hydrogenation of Tetralones

| Catalyst/Ligand | Substrate | H₂ Source | Yield (%) | ee (%) | Reference |

| RuCl₂[(R)-BINAP] | Acetylacetone | H₂ | 99 | 98 | |

| Ru-(S)-BINAP | β-Keto ester | H₂ | 100 | 99 | |

| Ru-TsDPEN | 1-Tetralone | i-PrOH | >95 | >99 |

Noyori Hydrogenation Mechanism

Caption: Simplified mechanism of Noyori metal-ligand bifunctional catalysis.

Advanced Strategies: Dynamic Kinetic Resolution (DKR)

Dynamic Kinetic Resolution (DKR) is a powerful evolution of kinetic resolution that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. T[11][12]his strategy is particularly effective for substrates with a stereocenter that can be easily racemized (inverted) under the reaction conditions, such as α-substituted tetralones.

The process combines two simultaneous catalytic cycles:

-

Fast Racemization: A catalyst rapidly interconverts the (R)- and (S)-enantiomers of the starting ketone.

-

Enantioselective Reduction: A second chiral catalyst (e.g., a Noyori-type catalyst) selectively reduces only one of the two enantiomers much faster than the other.

As the faster-reacting enantiomer is consumed by reduction, the racemization catalyst continuously replenishes it from the slower-reacting enantiomer pool, ultimately funneling the entire racemic mixture into a single diastereomer of the product alcohol.

[11]### Chapter 4: Case Study - The Synthesis of Sertraline (Zoloft®)

The story of Sertraline's development at Pfizer encapsulates the historical progression of asymmetric synthesis in the pharmaceutical industry.

[7]* Initial Discovery & Route: The initial synthesis relied on the classical resolution of racemic cis-sertraline amine using D-mandelic acid, as detailed in Chapter 2. This was a proven, scalable, but inherently inefficient method. *[6] The "Green" Evolution: Recognizing the wastefulness of the classical resolution, Pfizer re-engineered the manufacturing process. The new, award-winning synthesis is a testament to the power of modern catalytic methods. I[13]t avoids the resolution step entirely by creating the key stereocenters through a highly stereoselective, single-step process.

-

Modern Asymmetric Approach: The modern synthesis starts with the appropriate tetralone precursor. This tetralone is condensed with methylamine to form a racemic imine. The crucial step is the diastereoselective reduction of this imine. By carefully selecting the catalyst (e.g., Palladium on Calcium Carbonate) and conditions, the hydrogenation can be directed to overwhelmingly favor the formation of the desired cis-racemic amine over the trans-diastereomer. T[6]his racemic cis-amine is then subjected to classical resolution. Even more advanced routes aim to perform this reduction asymmetrically, directly yielding the desired (1S, 4S) enantiomer and bypassing the resolution step altogether, though the classical resolution of the highly diastereomerically enriched intermediate proved to be the most commercially viable process for a long time.

[14]This evolution from a resolution-based process to a more streamlined, stereoselective catalytic process doubled the overall yield, massively reduced waste, and eliminated the use of several hazardous reagents, earning Pfizer a Presidential Green Chemistry Challenge Award.

[13]### Chapter 5: Beyond Sertraline - Other Applications

The chiral tetralin alcohol motif is not limited to Sertraline. It is a key structural feature in a variety of other biologically active compounds.

-

Natural Products: Many natural products, such as Aristelegone A and Catalponol , contain the tetralone or chiral tetralin alcohol core. T[3]he synthesis of these complex molecules has often served as a platform for developing and testing new asymmetric methodologies.

-

Other Pharmaceutical Agents: The tetralin scaffold is found in drugs targeting a wide range of conditions. For example, the non-ergot dopamine agonist Rotigotine , used to treat Parkinson's disease, features a chiral aminotetralin structure. T[4]he development of new synthetic routes to these and other tetralin-based drug candidates continues to be an active area of research.

Conclusion & Future Outlook

The history of tetralin-based chiral alcohols is a microcosm of the broader history of asymmetric synthesis. The journey from inefficient classical resolutions to highly selective and atom-economical catalytic methods demonstrates the remarkable progress in our ability to control molecular architecture. Methodologies like biocatalysis and Noyori-type asymmetric hydrogenations have transformed the field, enabling the large-scale, environmentally responsible production of enantiomerically pure pharmaceuticals.

Looking forward, the field will continue to evolve. The development of novel catalysts with even greater activity and broader substrate scope remains a key goal. The integration of flow chemistry with asymmetric catalysis promises to make these processes even more efficient and scalable. As our understanding of biological systems deepens, the demand for structurally complex and stereochemically pure molecules will only increase, ensuring that the synthesis of chiral tetralin alcohols and their derivatives will remain a vibrant and important area of chemical research for years to come.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chirality in natural products drug discovery and development [pharmabiz.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. patents.justia.com [patents.justia.com]

- 12. stereoelectronics.org [stereoelectronics.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2,3,4-Tetrahydro-1-naphthaleneethanol

Introduction

Core Fragmentation Principles

The fragmentation of 1,2,3,4-Tetrahydro-1-naphthaleneethanol in an EI source is governed by the initial formation of a molecular ion (M⁺˙) and its subsequent decomposition through pathways that favor the formation of stable carbocations and neutral losses. The primary drivers for fragmentation in this molecule are the benzylic position, the hydroxyl group, and the cyclic structure of the tetralin core.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron impact, 1,2,3,4-Tetrahydro-1-naphthaleneethanol (m/z 176) will form a molecular ion. The fragmentation of this molecular ion is anticipated to proceed through several key pathways, detailed below.

Alpha-Cleavage of the Ethanol Side Chain

The presence of the hydroxyl group makes the Cα-Cβ bond susceptible to cleavage, a classic fragmentation pathway for alcohols. This alpha-cleavage results in the formation of a stable, resonance-stabilized oxonium ion.

-

Pathway 1a: Formation of the m/z 31 ion. Cleavage of the bond between the carbon bearing the hydroxyl group and the rest of the molecule is a common fragmentation for primary alcohols. This would result in the formation of the [CH₂OH]⁺ ion at m/z 31 . While this is a common fragment for primary alcohols, its abundance may be influenced by competing fragmentation pathways.

-

Pathway 1b: Formation of the m/z 145 ion. Cleavage of the C-C bond of the ethanol side chain, with charge retention on the tetralin portion, would lead to the loss of a neutral CH₂OH radical (31 Da), resulting in a fragment at m/z 145 . This benzylic carbocation would be stabilized by the aromatic ring.

Dehydration (Loss of Water)

Another characteristic fragmentation of alcohols is the elimination of a neutral water molecule (18 Da). This dehydration process can occur through various mechanisms, often involving hydrogen rearrangement.

-

Pathway 2: Formation of the m/z 158 ion. The molecular ion can undergo dehydration to form a radical cation at m/z 158 . This is a common and often significant peak in the mass spectra of alcohols.

Fragmentation of the Tetralin Core

The tetralin ring system has its own characteristic fragmentation patterns, primarily driven by the formation of stable benzylic and aromatic cations.

-

Pathway 3a: Benzylic Cleavage and Formation of the m/z 131 Ion. Cleavage of the bond between the tetralin ring and the ethanol side chain at the benzylic position is a highly favored pathway. This would result in the loss of a neutral CH₂CH₂OH radical (45 Da) and the formation of a stable tetralinyl cation at m/z 131 . This ion is expected to be a prominent peak in the spectrum.

-

Pathway 3b: Retro-Diels-Alder (RDA) Reaction. The saturated ring of the tetralin system can undergo a retro-Diels-Alder reaction, leading to the expulsion of a neutral molecule of ethene (28 Da). This would result in a fragment at m/z 148 from the molecular ion or m/z 103 from the m/z 131 fragment. The RDA fragmentation is a hallmark of cyclic systems like tetralin.

Secondary Fragmentations

The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that contribute to the overall mass spectrum.

-

Formation of the m/z 117 and 115 ions: The m/z 145 ion could lose ethylene (28 Da) via a retro-Diels-Alder reaction to form an ion at m/z 117 . Subsequent loss of H₂ could lead to the ion at m/z 115 .

-

Formation of the m/z 105, 91, and 77 ions: The m/z 131 fragment can undergo further fragmentation. Loss of acetylene (26 Da) could form an ion at m/z 105 . The tropylium ion at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl group. Further loss of acetylene from the tropylium ion can lead to the phenyl cation at m/z 77 .

Summary of Predicted Key Fragment Ions

| m/z | Proposed Structure/Formation | Pathway |

| 176 | Molecular Ion [C₁₂H₁₆O]⁺˙ | - |

| 158 | [M - H₂O]⁺˙ | Dehydration |

| 145 | [M - CH₂OH]⁺ | Alpha-Cleavage |

| 131 | [M - CH₂CH₂OH]⁺ | Benzylic Cleavage |

| 117 | [m/z 145 - C₂H₄]⁺ | Retro-Diels-Alder |

| 105 | [m/z 131 - C₂H₂]⁺ | Secondary Fragmentation |

| 91 | Tropylium Ion [C₇H₇]⁺ | Rearrangement & Fragmentation |

| 77 | Phenyl Cation [C₆H₅]⁺ | Secondary Fragmentation |

| 31 | [CH₂OH]⁺ | Alpha-Cleavage |

Experimental Protocol for GC-MS Analysis

To acquire the mass spectrum of 1,2,3,4-Tetrahydro-1-naphthaleneethanol, a standard gas chromatography-mass spectrometry (GC-MS) protocol would be employed.

1. Sample Preparation:

-

Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 30-400.

-

Scan Speed: 1000 amu/s.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways.

Caption: Predicted EI fragmentation pathways of 1,2,3,4-Tetrahydro-1-naphthaleneethanol.

Experimental Workflow

Caption: General workflow for the GC-MS analysis of 1,2,3,4-Tetrahydro-1-naphthaleneethanol.

Conclusion

The mass spectrometry fragmentation of 1,2,3,4-Tetrahydro-1-naphthaleneethanol is predicted to be a rich interplay of pathways characteristic of both its tetralin core and its ethanol side chain. The key fragmentation routes are expected to be alpha-cleavage and dehydration of the alcohol, along with benzylic cleavage and retro-Diels-Alder reactions of the tetralin ring. The resulting mass spectrum would likely be characterized by prominent peaks at m/z 131, 145, and 158, with a cascade of secondary fragments providing further structural information. This in-depth guide, grounded in established fragmentation principles, provides a robust framework for the identification and structural elucidation of this and related compounds in various scientific and industrial applications.

References

-

NIST Chemistry WebBook. (n.d.). Ethanol. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzeneethanol. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-. Retrieved from [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

-

Drakkar, K. (2020). Mass Spectrometry Fragmentation of common functional groups. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-naphthalenol. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,2,3,4-Tetrahydro-1-naphthaleneethanol. Retrieved from [Link]

An In-Depth Technical Guide to the Stereochemistry of 1,2,3,4-Tetrahydro-1-naphthaleneethanol

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 1,2,3,4-tetrahydro-1-naphthaleneethanol, a chiral molecule with significant implications in medicinal chemistry and drug development. The guide delves into the stereoselective synthesis, analytical separation of enantiomers, and definitive methods for assigning absolute configuration. By integrating established chemical principles with practical experimental methodologies, this document serves as an essential resource for researchers and professionals engaged in the fields of organic synthesis, analytical chemistry, and pharmacology.

Introduction: The Significance of Chirality in Drug Development

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental concept in chemistry that has profound implications in pharmacology. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer).[1] Consequently, the ability to selectively synthesize and analyze the stereoisomers of a drug candidate is of paramount importance in the development of safer and more effective pharmaceuticals.[2]

1,2,3,4-Tetrahydro-1-naphthaleneethanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-1,2,3,4-tetrahydro-1-naphthaleneethanol and (S)-1,2,3,4-tetrahydro-1-naphthaleneethanol. This guide will provide a detailed exploration of the stereochemical aspects of this molecule, from its synthesis to its characterization and the potential implications of its stereoisomerism on biological activity.

Stereoselective Synthesis: A Strategic Approach

The controlled synthesis of a single enantiomer of 1,2,3,4-tetrahydro-1-naphthaleneethanol is most effectively achieved through the asymmetric reduction of a prochiral ketone precursor, 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone. This approach leverages chiral catalysts or reagents to influence the stereochemical outcome of the reduction, favoring the formation of one enantiomer over the other.

Recommended Synthetic Pathway: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[3] This method employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to facilitate the transfer of hydrogen from a hydrogen donor, such as isopropanol or formic acid, to the ketone.

Core Rationale: The chiral catalyst creates a chiral environment around the ketone, leading to a diastereomeric transition state. The difference in the activation energies of the two possible diastereomeric transition states results in the preferential formation of one enantiomer of the alcohol product.

dot

Caption: Workflow for the asymmetric synthesis of 1,2,3,4-tetrahydro-1-naphthaleneethanol.

Experimental Protocol: Enantioselective Reduction

The following protocol is a representative example of an asymmetric transfer hydrogenation reaction for the synthesis of an enantiomerically enriched alcohol.

Materials:

-

1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone

-

(R,R)-Ts-DENEB™ or other suitable chiral ruthenium catalyst

-

Isopropanol (anhydrous)

-

Potassium tert-butoxide

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ruthenium catalyst (0.01 mol%) in anhydrous isopropanol.

-

Add potassium tert-butoxide (0.1 mol%) to the solution and stir for 10 minutes at room temperature.

-

Add 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a few drops of water.

-

Remove the isopropanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by flash column chromatography on silica gel to yield the enantiomerically enriched 1,2,3,4-tetrahydro-1-naphthaleneethanol.

Analytical Separation of Enantiomers by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating and quantifying the enantiomers of chiral compounds.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely used.[5]

Principle of Chiral HPLC Separation

Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation.[6] A "three-point interaction" model is often invoked to explain chiral recognition, where at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) are required for effective discrimination between enantiomers.

dot

Caption: Schematic of the chiral HPLC separation process.

Recommended Chiral HPLC Method

Based on the structural characteristics of 1,2,3,4-tetrahydro-1-naphthaleneethanol, a normal-phase chiral HPLC method using a polysaccharide-based CSP is recommended.

Table 1: Recommended Chiral HPLC Parameters

| Parameter | Recommended Condition |

| Column | CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Rationale for Parameter Selection:

-

CHIRALPAK® AD-H: This column is known for its broad applicability in separating a wide range of chiral compounds, particularly those with aromatic rings and hydrogen-bonding functional groups.[7][8]

-

Normal Phase (n-Hexane/Isopropanol): This mobile phase system provides good solubility for the analyte and promotes the necessary interactions with the CSP for effective chiral recognition. The ratio can be adjusted to optimize retention times and resolution.

-

UV Detection at 220 nm: The naphthalene moiety of the molecule exhibits strong absorbance at this wavelength, ensuring high sensitivity.

Assignment of Absolute Configuration: The Modified Mosher's Method

The definitive determination of the absolute configuration of a chiral alcohol is crucial. The modified Mosher's method is a powerful NMR spectroscopic technique for this purpose.[4] It involves the derivatization of the alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.

Principle of the Mosher's Method

The Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA esters.[6] In the most stable conformation of these esters, the phenyl group is oriented in a way that it shields one side of the derivatized alcohol molecule. By comparing the ¹H NMR spectra of the two diastereomeric esters (one formed with (R)-MTPA and the other with (S)-MTPA), the differences in chemical shifts (Δδ = δS - δR) of the protons on either side of the stereocenter can be used to deduce the absolute configuration.

dot

Caption: Workflow for determining absolute configuration using Mosher's method.

Protocol for Mosher's Ester Analysis

Materials:

-

Enantiomerically pure 1,2,3,4-tetrahydro-1-naphthaleneethanol

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Deuterated chloroform (CDCl₃) for NMR

Procedure:

-

Preparation of (S)-MTPA Ester: In a dry NMR tube, dissolve a small amount (e.g., 1-2 mg) of the enantiomerically pure alcohol in anhydrous CDCl₃. Add a small excess of anhydrous pyridine, followed by a small excess of (R)-MTPA-Cl. The reaction is typically complete within 30 minutes at room temperature.

-

Preparation of (R)-MTPA Ester: Repeat the procedure in a separate NMR tube using (S)-MTPA-Cl.

-

NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

-

Data Analysis: Assign the proton signals for both esters and calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the original stereocenter. A positive Δδ value for a set of protons indicates that they are on one side of the Mosher's plane, while a negative Δδ value indicates they are on the other.

Table 2: Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters

| Protons of Interest | Expected Sign of Δδ for (R)-Alcohol | Expected Sign of Δδ for (S)-Alcohol |

| Protons on the "L1" side (larger group) | Negative (-) | Positive (+) |

| Protons on the "L2" side (smaller group) | Positive (+) | Negative (-) |

Pharmacological Significance of Stereoisomers

While specific pharmacological data for the individual enantiomers of 1,2,3,4-tetrahydro-1-naphthaleneethanol are not extensively published, the stereochemistry of related tetralin derivatives is known to be critical for their biological activity. For instance, in a series of tetralin analogs designed as S1P1 receptor agonists, the stereochemistry of the tetralin ring had a significant impact on their potency and efficacy.[9] It is highly probable that the enantiomers of 1,2,3,4-tetrahydro-1-naphthaleneethanol will also exhibit stereoselective interactions with biological targets. Further investigation into the pharmacology of the individual enantiomers is warranted to fully elucidate their therapeutic potential.

Conclusion

The stereochemistry of 1,2,3,4-tetrahydro-1-naphthaleneethanol is a critical aspect that influences its synthesis, analysis, and potential biological activity. This guide has provided a comprehensive overview of the key methodologies for the stereoselective synthesis via asymmetric transfer hydrogenation, the analytical separation of its enantiomers using chiral HPLC, and the definitive assignment of its absolute configuration through the modified Mosher's method. A thorough understanding and application of these principles and techniques are essential for any research or development program involving this and other chiral molecules.

References

-

Stereochemistry activity relationship of orally active tetralin S1P agonist prodrugs. (n.d.). D-Scholarship@Pitt. Retrieved January 17, 2026, from [Link]

-

A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

CHIRALPAK AD-H. (n.d.). Daicel. Retrieved January 17, 2026, from [Link]

-

Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. (2021, January). Daicel Chiral Technologies. Retrieved January 17, 2026, from [Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007, October). PubMed. Retrieved January 17, 2026, from [Link]

-

Mosher ester derivatives. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

-

instruction manual for chiralpak® ad-h. (n.d.). HPLC. Retrieved January 17, 2026, from [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2021, November 25). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Enantioselective Reduction of Ketones. (n.d.). Queen's University. Retrieved January 17, 2026, from [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021, April 19). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

stereochemistry and biological activity of drugs. (n.d.). Hacettepe University. Retrieved January 17, 2026, from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2002, November 1). LCGC International. Retrieved January 17, 2026, from [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mosher ester derivatives [sites.science.oregonstate.edu]

- 7. ct-k.com [ct-k.com]

- 8. hplc.eu [hplc.eu]

- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

An In-Depth Technical Guide to the Potential Pharmacological Profile of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol

Abstract: The landscape of drug discovery is in constant pursuit of novel chemical entities with therapeutic potential. The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a recurring motif in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive framework for elucidating the potential pharmacological profile of the novel compound 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol. Lacking specific characterization in current literature, this document outlines a systematic, multi-tiered screening approach, grounded in the established pharmacology of structurally related tetralin derivatives. We will detail the rationale behind experimental choices, present robust protocols for primary and secondary screening, and offer a logical pathway for mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals tasked with the preclinical evaluation of new chemical entities.

Introduction: The Tetralin Scaffold as a Privileged Structure

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a fascinating bicyclic hydrocarbon that merges an aromatic ring with a fully saturated cyclohexane ring. This unique structural amalgamation provides a rigid, three-dimensional framework that can be strategically functionalized to interact with a diverse array of biological targets. The lipophilic nature of the tetralin core allows for effective membrane penetration, a desirable property for central nervous system (CNS) and other systemic drug candidates.

A survey of the medicinal chemistry literature reveals the versatility of the tetralin scaffold. Derivatives have been developed as potent antagonists for the growth hormone secretagogue receptor (GHS-R), presenting opportunities for metabolic disease intervention.[1] Furthermore, various substituted tetralins have exhibited significant cytotoxic effects against cancer cell lines, such as MCF-7 and A549, and have shown potential as cholinesterase inhibitors for neurodegenerative disorders.[3][4][5] The core is also present in compounds targeting serotonergic receptors, such as 5-HT1A.[6][7]

The subject of this guide, 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol, is a simple derivative featuring an ethanol substituent at the 1-position of the tetralin ring. This substitution introduces a hydroxyl group, capable of forming hydrogen bonds, which could significantly influence receptor binding and pharmacokinetic properties. The primary alcohol moiety also presents a site for metabolic modification, such as oxidation to an aldehyde or carboxylic acid, or conjugation with glucuronic acid, as is common with tetralin metabolites.[8][9] Given the uncharacterized nature of this specific molecule, a logical and systematic screening cascade is essential to unveil its therapeutic potential.

Proposed Initial Pharmacological Screening Cascade

The initial phase of characterization should involve a broad-based screening approach to identify potential areas of biological activity. This "funnel" approach is designed to efficiently test multiple hypotheses based on the known activities of related compounds.

Physicochemical and ADME Profiling

Before embarking on biological assays, it is crucial to determine the fundamental physicochemical properties of the compound. This data is foundational for interpreting biological results and guiding formulation development.

Table 1: Key Physicochemical and In Vitro ADME Parameters

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic or thermodynamic solubility assay in PBS at various pH values | Determines if the compound is soluble enough for in vitro assays and informs formulation strategies. |

| LogD | Shake-flask or HPLC method | Measures lipophilicity at physiological pH, a key predictor of membrane permeability and potential for CNS penetration. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Provides a high-throughput, cell-free assessment of passive diffusion across a lipid membrane. |

| Metabolic Stability | Incubation with liver microsomes (human, rat) followed by LC-MS/MS analysis | Assesses the compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes.[10] |

| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration | Determines the fraction of compound bound to plasma proteins, which influences the unbound, pharmacologically active concentration. |

Tier 1: Broad-Based Phenotypic and Target-Based Screening

The initial biological screening should be designed to cast a wide net, exploring the most probable targets based on the tetralin scaffold's known activities.

Diagram 1: Tier 1 Screening Workflow

Caption: Initial screening targets for the compound.

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tier 2: Mechanism of Action and Selectivity Profiling

Should a "hit" be identified in Tier 1, the next logical step is to delve deeper into the mechanism of action (MoA) and assess the compound's selectivity.

Diagram 2: Hypothetical MoA Elucidation for an Oncology Hit

Sources

- 1. Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Modification of behavioral effects of 8-hydroxy-2-(di-n-propylamino)tetralin following chronic ethanol consumption in the rat: evidence for the involvement of 5-HT1A receptors in ethanol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel [(diazomethyl)carbonyl]-1,2,3,4-tetrahydronaphthalene derivatives as potential photoaffinity ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

A Technical Guide to the Solubility and Stability of 1,2,3,4-Tetrahydro-1-naphthaleneethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1,2,3,4-Tetrahydro-1-naphthaleneethanol (THNE), with a specific focus on its solubility and chemical stability. Understanding these parameters is of paramount importance for the effective development of drug substances, formulations, and for ensuring the integrity of chemical research. This document outlines the theoretical basis for THNE's behavior in various solvent systems, provides detailed, field-proven protocols for empirical determination of its solubility and stability, and offers insights into interpreting the resulting data. Methodologies are grounded in internationally recognized standards, such as OECD and ICH guidelines, to ensure scientific rigor and regulatory alignment.

Introduction: The Imperative of Physicochemical Characterization

1,2,3,4-Tetrahydro-1-naphthaleneethanol (THNE), a derivative of the tetralin scaffold, represents a class of molecules with significant potential in synthetic chemistry and medicinal research. The tetralin moiety is a privileged structure in many biologically active compounds. Before a compound like THNE can be successfully utilized in preclinical or clinical development, or as a reliable intermediate in a synthetic pathway, its fundamental physicochemical characteristics must be thoroughly understood.

Two of the most critical parameters are solubility and stability.

-

Solubility dictates the bioavailability of a potential drug, influences the choice of formulation and delivery systems, and is a key factor in designing purification and reaction conditions.

-

Stability determines a compound's shelf-life, its degradation pathways, and the potential for formation of impurities, which have direct implications for safety and efficacy.[1]

This guide serves as an authoritative resource, detailing the necessary theoretical considerations and experimental workflows to comprehensively profile THNE.

Core Physicochemical Properties of THNE

The molecular structure of THNE, featuring a lipophilic tetrahydronaphthalene core and a polar ethanol side chain, suggests a nuanced solubility profile. The presence of a hydroxyl group allows for hydrogen bonding, while the bicyclic system contributes to significant nonpolar character.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [2] |

| Molecular Weight | 176.26 g/mol | [2] |

| CAS Registry Number | 68480-12-6 | [2] |

| Boiling Point | 98-115 °C @ 0.005 Torr | [2] |

| Appearance | Colorless to slightly brown viscous liquid (based on related structures) | [3] |

| Predicted LogP | ~2.5 - 3.0 (Estimated based on structure) |

Note: Some properties are inferred from structurally similar compounds like 1,2,3,4-Tetrahydro-1-naphthol due to limited public data on THNE itself.

Comprehensive Solubility Profiling

Theoretical Framework

The solubility of THNE is governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Water, Ethanol): The hydroxyl group of THNE can act as both a hydrogen bond donor and acceptor, affording some solubility in these solvents. However, the large, nonpolar tetralin backbone will limit aqueous solubility significantly.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds and have significant dipole moments, making them effective at solvating both the polar and nonpolar regions of the THNE molecule. High solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large hydrophobic surface area of the tetralin ring system suggests good solubility in nonpolar solvents that rely on van der Waals interactions.

Experimental Protocol: Shake-Flask Method for Solubility Determination (OECD 105)

The shake-flask method is a robust and widely accepted technique for determining the water solubility of a compound.[4][5][6] The core principle is to create a saturated solution at a defined temperature and then measure the concentration of the dissolved substance.

Causality of Experimental Choices:

-

Excess Solute: Using an excess of THNE ensures that a true equilibrium of saturation is reached.

-

Temperature Control: Solubility is temperature-dependent; therefore, a constant and accurately controlled temperature (e.g., 25°C and 37°C for pharmaceutical relevance) is critical for reproducibility.

-

Equilibration Time: A sufficient agitation period (e.g., 24-48 hours) is necessary to ensure the system has reached thermodynamic equilibrium. A preliminary test helps define this timeframe.[7]

-

Phase Separation: Centrifugation or filtration is crucial to separate undissolved solid/liquid from the saturated solution without affecting the equilibrium.

-

Validated Analytical Method: A specific and validated analytical method, such as HPLC-UV, is required for accurate quantification of the solute in the saturated solution.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of THNE to a series of flasks containing the solvent of interest (e.g., purified water, phosphate buffer pH 7.4).

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker bath at the desired temperature (e.g., 25 °C). Agitate for a predetermined period (e.g., 24 hours).

-

Phase Separation: Allow the flasks to stand at the test temperature to let undissolved material settle. Centrifuge an aliquot of the suspension at the same temperature to separate the phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Quantification: Dilute the sample as necessary and analyze using a validated HPLC-UV method against a standard curve prepared with known concentrations of THNE.

-

Confirmation: Repeat the process with a longer equilibration time (e.g., 48 hours) to ensure that the measured concentration does not significantly change, confirming equilibrium was reached.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Illustrative Solubility Data

The following table presents expected solubility classifications for THNE in a range of common laboratory solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble (< 1 mg/mL) | Limited by large hydrophobic tetralin core. |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Sparingly Soluble | Similar to water, as THNE is non-ionizable. |

| Ethanol | Polar Protic | Soluble | Balances polar H-bonding and nonpolar interactions. |

| DMSO | Polar Aprotic | Freely Soluble | Excellent H-bond acceptor and solvating power. |

| Acetone | Polar Aprotic | Freely Soluble | Good dipole moment for solvating the molecule. |

| Dichloromethane | Nonpolar | Freely Soluble | Effective at solvating the hydrophobic core. |

| Hexane | Nonpolar | Soluble | van der Waals interactions with the tetralin ring. |

Chemical Stability Assessment and Forced Degradation

Understanding the intrinsic stability of THNE is crucial. Forced degradation, or stress testing, is a systematic process to identify likely degradation products and establish degradation pathways.[8][9] This information is vital for developing stability-indicating analytical methods.[10]

Theoretical Degradation Pathways

The structure of THNE suggests several potential points of chemical instability:

-

Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone. The benzylic protons on the tetralin ring are also activated and could be sites of oxidation. Prolonged contact with air can lead to peroxide formation in tetralin derivatives.

-

Acid/Base Catalyzed Dehydration: Under strong acidic or basic conditions, the alcohol could be eliminated to form an alkene.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.

Experimental Protocol: Forced Degradation Study (ICH Q1A(R2))

This protocol exposes THNE to a range of harsh conditions to accelerate its degradation.[1][11] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[11]

Causality of Experimental Choices:

-

Hydrolysis (Acid & Base): Simulates exposure to acidic or basic environments (e.g., in the GI tract or during formulation with acidic/basic excipients). 0.1 M HCl and 0.1 M NaOH are standard starting points.

-

Oxidation: Mimics exposure to atmospheric oxygen or oxidative enzymes. Hydrogen peroxide (e.g., 3% H₂O₂) is a common and effective oxidizing agent.

-

Thermal Stress: Evaluates the effect of high temperatures during manufacturing or storage. Testing is typically done at elevated temperatures (e.g., 60-80°C).

-

Photostability: Assesses degradation due to light exposure, as required by ICH Q1B. A controlled light source providing specific UV and visible light exposure is used.

-

Mass Balance: The cornerstone of a trustworthy protocol. The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, ensuring all major degradants are accounted for.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of THNE in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for a defined period.

-

Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature in the dark.

-

Thermal: Store the stock solution (and solid sample) at 80°C in the dark.

-

Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). Run a dark control in parallel.

-

-

Neutralization/Quenching: At each time point, withdraw a sample. Neutralize the acid/base samples. Dilute all samples to the target concentration.

-

Analysis: Analyze all stressed samples, a zero-time point control, and the dark control (for photostability) using a developed stability-indicating HPLC method.

-

Peak Purity & Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent THNE peak. Calculate mass balance to ensure analytical integrity.

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1,2,3,4-Tetrahydro-1-naphthol | 529-33-9 [chemicalbook.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Notes and Protocols: Investigating the Medicinal Chemistry Potential of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetralin Scaffold as a Privileged Structure in Drug Discovery